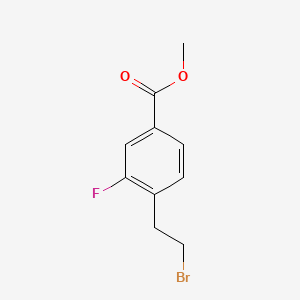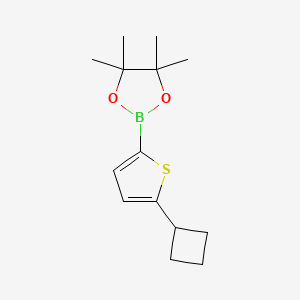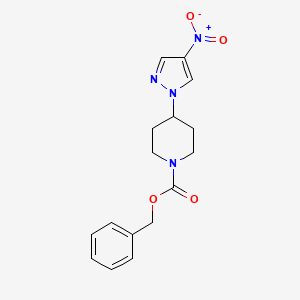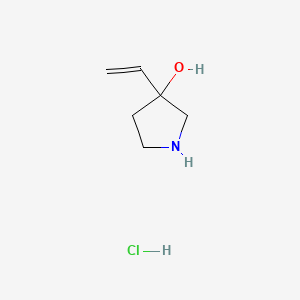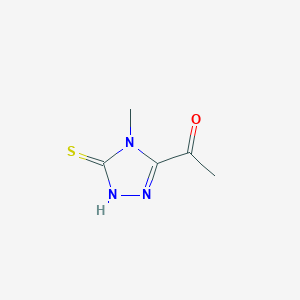
1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The presence of a sulfanyl group and a methyl group on the triazole ring further defines its structure
Métodos De Preparación
The synthesis of 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with molecular targets in biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one can be compared with other similar compounds, such as:
4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the ethanone group but shares the triazole and sulfanyl functionalities.
4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl sulfanyl compounds: Contain a pyridine ring instead of the ethanone group.
4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfanyl compounds: Contain a phenyl group instead of the ethanone group. These compounds highlight the versatility of the triazole ring system and the impact of different substituents on their properties and applications.
Propiedades
Fórmula molecular |
C5H7N3OS |
|---|---|
Peso molecular |
157.20 g/mol |
Nombre IUPAC |
1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H7N3OS/c1-3(9)4-6-7-5(10)8(4)2/h1-2H3,(H,7,10) |
Clave InChI |
OALVQZQHXJGWQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NNC(=S)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)
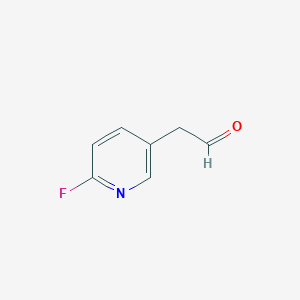
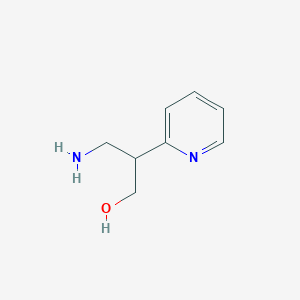
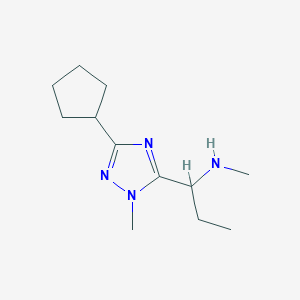
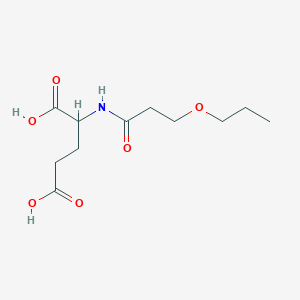
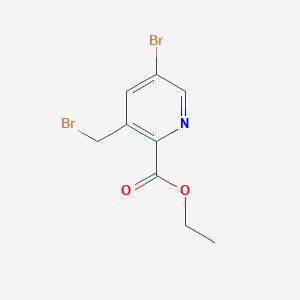
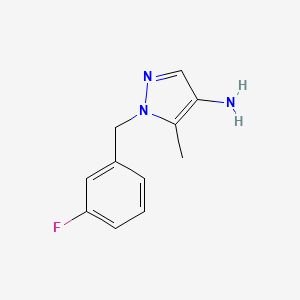

![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)

